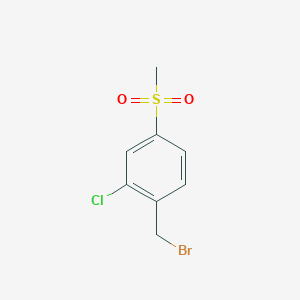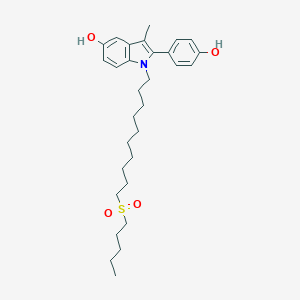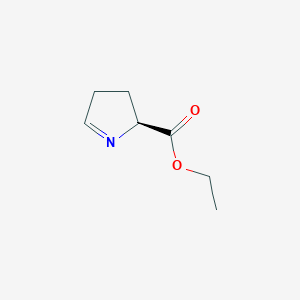![molecular formula C10H10O2 B061508 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone CAS No. 192047-39-5](/img/structure/B61508.png)
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone is a highly reactive molecule that has been widely used in scientific research. This molecule is also known as (R,R)-Phenylglycidic acid ethyl ester or (R,R)-Ethyl 3-phenylglycidate. It is a chiral compound with two stereoisomers, and the (2R,3R)-stereoisomer is the most commonly used in research.
Wirkmechanismus
The mechanism of action of 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone is not fully understood, but it is believed to act as a nucleophile in many reactions. The oxirane ring in the molecule is highly reactive and can undergo ring-opening reactions with various electrophiles. This reactivity makes the molecule useful in many chemical transformations.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone. However, studies have shown that the molecule does not exhibit any significant toxicity or harmful effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone in lab experiments include its high reactivity, chiral nature, and ease of synthesis. The molecule can be used as a chiral building block in the synthesis of various compounds, and its reactivity makes it useful in many chemical transformations.
The limitations of using 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone in lab experiments include its instability in the presence of water and its tendency to polymerize. These limitations can be overcome by using the molecule under anhydrous conditions and by storing it in a dry and cool environment.
Zukünftige Richtungen
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone has many potential future directions in scientific research. Some of these directions include:
1. Development of new chiral catalysts for asymmetric synthesis.
2. Synthesis of new pharmaceuticals and agrochemicals.
3. Use as a chiral building block in the synthesis of new materials.
4. Use in the development of new sensors and biosensors.
5. Use in the development of new drug delivery systems.
Conclusion
In conclusion, 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone is a highly reactive and chiral molecule that has many applications in scientific research. Its ease of synthesis, high reactivity, and chiral nature make it a useful building block in the synthesis of various compounds. Further research on this molecule could lead to the development of new pharmaceuticals, agrochemicals, and other fine chemicals.
Synthesemethoden
The synthesis of 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone can be achieved through the reaction of ethyl phenylglycidate with a strong acid catalyst such as sulfuric acid. This reaction leads to the formation of the oxirane ring and the ester group in the molecule. The resulting product can be purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone has been extensively used in scientific research as a chiral building block for the synthesis of various compounds. It is often used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This molecule is also used in the development of chiral catalysts for asymmetric synthesis.
Eigenschaften
CAS-Nummer |
192047-39-5 |
|---|---|
Produktname |
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone |
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
1-[(2R,3S)-3-phenyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
IGCQIHCZUYCYAA-VHSXEESVSA-N |
Isomerische SMILES |
CC(=O)[C@H]1[C@H](O1)C2=CC=CC=C2 |
SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Synonyme |
Ethanone, 1-(3-phenyloxiranyl)-, (2R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




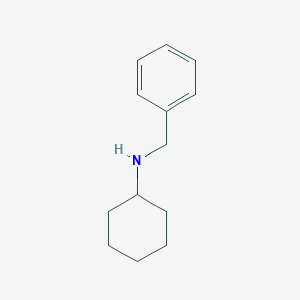
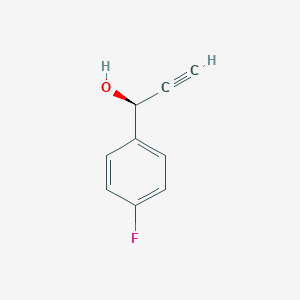
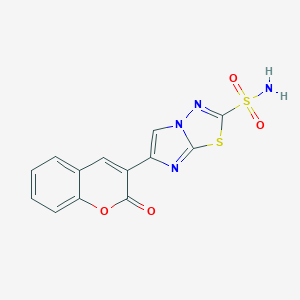
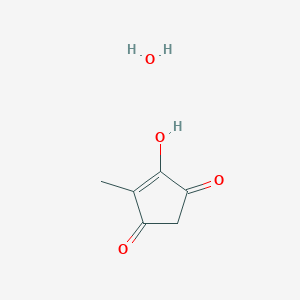
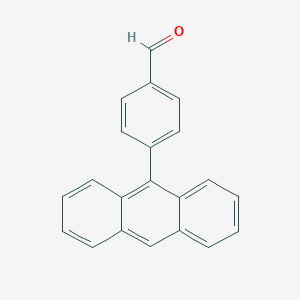
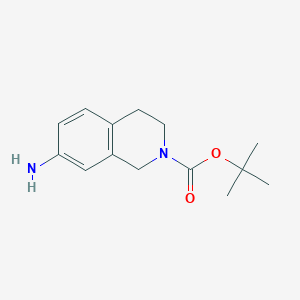
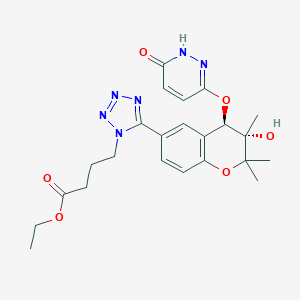
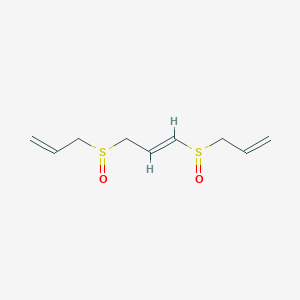
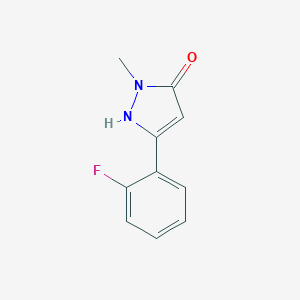
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)
